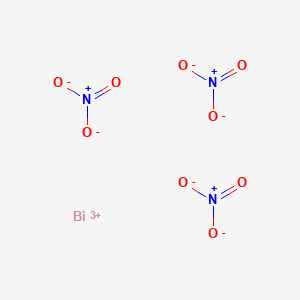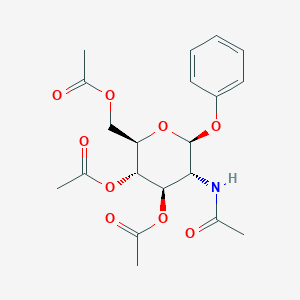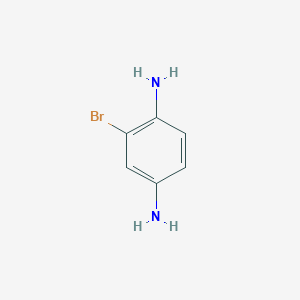
Barium chloride fluoride (BaClF)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium chloride fluoride is an inorganic chemical compound composed of barium, chlorine, and fluorine. Its chemical formula is BaClF. This compound naturally occurs as the mineral zhangpeishanite, which belongs to the matlockite group. One of the notable deposits where this mineral is found is Bayan Obo in China .
Preparation Methods
Barium chloride fluoride can be synthesized by precipitating barium chloride and ammonium fluoride in a solution . The reaction typically involves mixing aqueous solutions of barium chloride and ammonium fluoride under controlled conditions to form the desired compound. The resulting product is then filtered, washed, and dried to obtain pure barium chloride fluoride.
Chemical Reactions Analysis
Barium chloride fluoride undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: Barium chloride fluoride can undergo substitution reactions where the chloride or fluoride ions are replaced by other anions.
Common Reagents and Conditions: Typical reagents used in reactions with barium chloride fluoride include acids, bases, and other ionic compounds. The reaction conditions often involve aqueous solutions and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Barium chloride fluoride has several scientific research applications, including:
Chemistry: It is used in the synthesis of other barium compounds and as a precursor in various chemical reactions.
Biology and Medicine: While not extensively used in biological or medical applications, barium chloride fluoride can be studied for its potential effects on biological systems.
Industry: Barium chloride fluoride is used in the production of ceramics, glass, and other materials.
Mechanism of Action
The mechanism by which barium chloride fluoride exerts its effects involves the interaction of its constituent ions (barium, chloride, and fluoride) with other chemical species. The barium ion can interact with various anions, while the chloride and fluoride ions can participate in substitution and complexation reactions. These interactions can lead to the formation of new compounds and materials with distinct properties .
Comparison with Similar Compounds
Barium chloride fluoride can be compared with other similar compounds, such as:
Barium Fluoride (BaF2): Barium fluoride is another barium compound that shares some similarities with barium chloride fluoride. Both compounds have applications in the production of ceramics and glass.
Barium Chloride (BaCl2): Barium chloride is a simpler compound that contains only barium and chlorine.
Properties
CAS No. |
13718-55-3 |
|---|---|
Molecular Formula |
BaClF |
Molecular Weight |
191.78 g/mol |
IUPAC Name |
barium(2+);chloride;fluoride |
InChI |
InChI=1S/Ba.ClH.FH/h;2*1H/q+2;;/p-2 |
InChI Key |
RBRFDGCVTRKUEW-UHFFFAOYSA-L |
SMILES |
[F-].[Cl-].[Ba+2] |
Canonical SMILES |
[F-].[Cl-].[Ba+2] |
Key on ui other cas no. |
13718-55-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







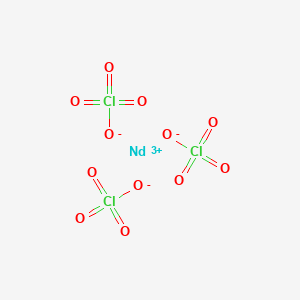
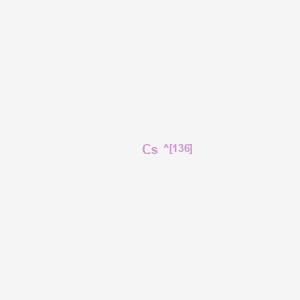

![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
